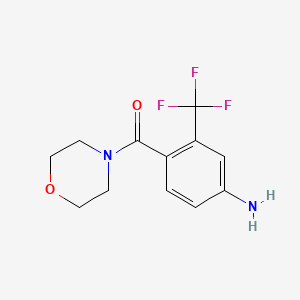

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone

Description

Properties

IUPAC Name |

[4-amino-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)10-7-8(16)1-2-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJMMOOCLCAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739481 | |

| Record name | [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919278-28-7 | |

| Record name | [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Nitro-2-trifluoromethylbenzoyl Chloride

The starting material is often 4-nitro-2-trifluoromethylbenzoic acid, which is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. This step activates the carboxyl group for subsequent amide formation.

Formation of Morpholino(4-nitrophenyl)methanone Intermediate

The acid chloride intermediate is reacted with morpholine in anhydrous conditions, typically in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), at low temperature (0°C to room temperature). Triethylamine or another base is often added to neutralize the released HCl and drive the reaction to completion. This yields morpholino(4-nitrophenyl)methanone derivatives.

Reduction of the Nitro Group to Amino Group

The nitro group on the aromatic ring is reduced to an amino group by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using iron powder and ammonium chloride in methanol/water mixture under reflux. This step converts the nitrobenzamide to the corresponding aminobenzamide.

Purification and Characterization

The crude products are purified by column chromatography using silica gel with solvent systems such as chloroform/methanol mixtures. Characterization is performed by melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry (ESI-MS), confirming the expected molecular weights and structural features.

Summary Table of Key Preparation Steps and Yields

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| 1 | 4-Nitro-2-trifluoromethylbenzoyl chloride | SOCl₂ or oxalyl chloride, reflux | Not specified | N/A |

| 2 | Morpholino(4-nitrophenyl)methanone (Nitro intermediate) | Morpholine, base (triethylamine), THF, 0°C to RT | 94.1 | MS (m/z 237.1), NMR |

| 3 | (4-Aminophenyl)(morpholino)methanone (Target compound) | Fe powder, NH₄Cl, MeOH/H₂O, reflux | 78.7 | MS (m/z 207.3), NMR, melting point |

Research Findings and Notes

- The morpholine substitution step is highly efficient with yields commonly above 90%, indicating a robust nucleophilic acyl substitution reaction.

- The reduction step using iron powder and ammonium chloride is a mild and effective method for converting aromatic nitro groups to amines without affecting other functional groups.

- The trifluoromethyl group remains stable throughout the synthetic sequence, which is crucial for maintaining the compound's desired physicochemical properties.

- Purification by column chromatography with appropriate solvent systems ensures high purity for subsequent biological or chemical applications.

- Analytical data from NMR and MS confirm the structural integrity of the intermediates and final product.

Chemical Reactions Analysis

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to yield different derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid.

Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like tin chloride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Nitro derivatives and their corresponding amines.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound distinguishes it from analogs with methyl (e.g., pyrazole derivative ) or ethylsulfanyl (e.g., QBY ) substituents. This group enhances electronegativity and metabolic resistance.

- Synthetic yields vary significantly: analogs with bulky substituents (e.g., compound 42 ) achieve higher yields (82%) compared to smaller triazole derivatives (30% for compound 35 ), likely due to steric or solubility factors.

- The morpholine ring is conserved across all analogs, suggesting its critical role in solubility and target binding.

Solubility and Lipophilicity

Biological Activity

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone, also referred to as ATPR, is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. Its structure includes a morpholine ring, which is a common scaffold in medicinal chemistry known for its diverse biological activities. This article reviews the biological activity of ATPR, focusing on its effects on cancer cell proliferation, invasion, and migration, as well as its underlying mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of drugs by improving their metabolic stability and lipophilicity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of ATPR. It has been shown to inhibit the proliferation of various cancer cell lines, particularly breast cancer cells. The mechanism involves the modulation of intracellular lipid-binding proteins, specifically CRABP2 (Cellular Retinoic Acid Binding Protein 2) and FABP5 (Fatty Acid Binding Protein 5).

- Proliferation Inhibition : ATPR significantly inhibits the proliferation of breast cancer cells (MCF-7) more effectively than other cell lines tested. The inhibition is linked to the upregulation of CRABP2 and downregulation of FABP5 .

- Invasion and Migration : The compound also reduces the invasion and migration capabilities of cancer cells. This effect is attributed to decreased FABP5 expression, which is crucial for cell motility .

- Mechanistic Insights : The study indicated that ATPR's efficacy in inhibiting cancer cell proliferation and migration is dependent on its ability to modulate specific protein expressions within the cells.

Research Findings

The following table summarizes key findings from various studies regarding ATPR's biological activity:

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

A detailed investigation into the effects of ATPR on MCF-7 breast cancer cells revealed that treatment with ATPR led to a significant reduction in cell viability as measured by MTT assays. The study utilized siRNA techniques to manipulate CRABP2 and FABP5 levels, confirming that increased CRABP2 expression correlated with reduced proliferation rates.

Case Study 2: Migration Assays

In a separate study utilizing Boyden chamber assays and wound healing assays, ATPR was shown to effectively reduce the migratory capacity of MDA-MB-231 cells. This was linked to its role in downregulating FABP5, suggesting that targeting this pathway could be a viable strategy for inhibiting metastasis in breast cancer.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone?

The synthesis typically involves coupling a substituted benzoyl chloride with morpholine under basic conditions. Key steps include:

- Reagents : Use bromo-trifluoromethylbenzoyl chloride and morpholine in a 1:1.2 molar ratio.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for high solubility of intermediates .

- Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts.

- Temperature : Room temperature (20–25°C) for 12–24 hours, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Purification via column chromatography (silica gel, gradient elution) yields >85% purity. Confirm product identity using NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–8.1 ppm) and confirm the methanone carbonyl signal at ~170 ppm in ¹³C NMR .

- FT-IR : Detect carbonyl stretching (C=O) at ~1650–1680 cm⁻¹ and amine N-H stretches (~3300–3500 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~317 g/mol) and fragmentation patterns .

Q. How can researchers assess its in vitro biological activity?

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Cross-Validation : Replicate assays in multiple labs using standardized protocols (e.g., identical cell lines, solvent controls).

- Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out degradation products .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to identify binding affinities for enzymes (e.g., kinases) or receptors implicated in observed activities .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

- QSAR Modeling : Employ Gaussian or Schrödinger Suite to calculate electronic parameters (e.g., HOMO/LUMO, dipole moments) and correlate with bioactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) to identify critical binding residues .

Q. How does crystallographic analysis inform structural optimization?

- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C=O bond length ~1.21 Å) and intermolecular interactions (e.g., hydrogen bonding with water or co-crystallized ligands). Use SHELXL for refinement .

- Torsional Flexibility : Analyze morpholine ring puckering (e.g., chair vs. boat conformations) to guide derivatization for enhanced target engagement .

Q. What strategies stabilize the compound under physiological conditions?

Q. How are complex NMR splitting patterns interpreted for substituted analogs?

- ²D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., coupling between CF₃ and adjacent protons) .

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the trifluoromethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.